molecular formula C21H16BrNO2 B6290089 (9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate CAS No. 2152776-28-6

(9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate

Cat. No. B6290089
CAS RN: 2152776-28-6
M. Wt: 394.3 g/mol
InChI Key: JUNFLJPISLNUEL-UHFFFAOYSA-N
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Description

“(9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate” is a chemical compound that may be used as an intermediate or reagent in organic synthesis . The Fmoc group (9-fluorenylmethoxycarbonyl) is a common protective group for amines in peptide synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C21H16BrNO2 . The structure includes a fluorene moiety, a carbamate group, and a bromophenyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 360.24500 g/mol . It has a density of 1.38 g/cm3 and a boiling point of 506.4ºC at 760 mmHg . The melting point is between 99-105ºC .

Scientific Research Applications

Protecting Groups and Synthetic Intermediates

  • The 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group serves as a novel safety-catch amine protection, providing a relatively acid-stable protecting group. This group can be activated and cleaved under mild conditions, demonstrating its utility in selective deprotection strategies in the presence of tert-butyl esters and carbamates (Surprenant & Lubell, 2006).

Structural Studies

  • Investigations into the crystal structure of fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate revealed torsion angles varying from typical values found in Fmoc-protected amino acids. This study provides insight into the molecular orientations and intermolecular hydrogen bonding that link molecules into two-dimensional sheets, contributing to the understanding of molecular conformations in solid states (Yamada et al., 2008).

Biotransformation and Environmental Applications

  • Research on the biotransformation of 9H-carbazole and its derivatives by biphenyl-utilizing bacteria aimed at producing hydroxylated 9H-carbazole metabolites. This study illustrates the potential of microbial processes in generating valuable derivatives of 9H-carbazole for pharmacological applications (Waldau et al., 2009).

Fluorescence Sensing

  • Synthesis of new fluorene compounds demonstrated their application as highly selective sensors for detecting nitro compounds, metal cations, and amino acids. This research highlights the role of these compounds in developing fluorescent sensors with high sensitivity and selectivity, useful in environmental monitoring and biosensing (Han et al., 2020).

Optoelectronic Properties and Device Applications

  • Novel carbazole derivatives synthesized from 9H-carbazole showed significant optoelectronic properties. These studies explore the compounds' potential in light-emitting diodes and fluorescent chemosensors, indicating their versatility in electronic and optical applications (Qian et al., 2019).

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-bromophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO2/c22-14-6-5-7-15(12-14)23-21(24)25-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNFLJPISLNUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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